3-{[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
Description
Properties
IUPAC Name |
(2-fluorophenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2S/c14-11-4-2-1-3-10(11)13(18)17-6-5-9(8-17)19-12-7-15-20-16-12/h1-4,7,9H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCQPOAZRKKBLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 292.33 g/mol . The structure includes a pyrrolidine ring, a thiadiazole moiety, and a fluorobenzoyl group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃FN₂O₂S |
| Molecular Weight | 292.33 g/mol |
| CAS Number | 2198620-18-5 |
The biological activity of this compound is believed to involve interactions with specific molecular targets in biological systems. The fluorobenzoyl group enhances binding affinity to various proteins or enzymes, while the thiadiazole ring may participate in electron transfer processes, modulating biochemical pathways that lead to therapeutic effects.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. It appears to inhibit cell proliferation by interfering with cell cycle progression.
- Neuroprotective Effects : Some studies have indicated that the compound may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
Case Studies and Research Findings
A review of recent literature highlights several key studies investigating the biological activity of this compound:
- Study on Antimicrobial Activity : A study conducted by researchers demonstrated that the compound had an MIC (Minimum Inhibitory Concentration) value of 10 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that the fluorobenzoyl group plays a crucial role in enhancing antimicrobial activity through increased lipophilicity .
- Anticancer Research : Another investigation focused on the anticancer properties of the compound against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent decrease in cell viability with IC50 values around 15 µM , indicating promising anticancer potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 3-{[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole are differentiated by variations in the substituents on the pyrrolidine ring or the aromatic systems. Below is a detailed comparison:
Structural Analogs and Molecular Properties
Electronic and Reactivity Differences
- Electron-Withdrawing Effects: The 2-fluorobenzoyl group in the main compound provides moderate electron withdrawal via inductive effects, which may stabilize radical intermediates or enhance electrophilic substitution reactivity compared to the benzofuran-2-carbonyl analog (BK14294), where the oxygen-rich benzofuran could donate electron density . The 3-trifluoromethylbenzenesulfonyl group () introduces both electron withdrawal (via sulfonyl) and steric hindrance, which may reduce reaction rates in nucleophilic substitutions but improve thermal stability .
Physicochemical and Application Considerations
- Solubility : The benzofuran analog (BK14294) may exhibit better solubility in organic solvents due to its extended aromatic system, whereas the dichloro and trifluoromethyl derivatives () are likely more lipophilic, favoring membrane permeability in biological contexts.
- Stability : The sulfonyl group in ’s compound could enhance hydrolytic stability compared to the ester-like benzoyl groups in the main compound and BK14294 .
- Coordination Chemistry : The thiadiazole core’s electron deficiency is amplified in the dichloro and trifluoromethyl derivatives, making them stronger candidates for forming charge-transfer complexes or acting as ligands in catalysis .
Q & A
Q. How to analyze contradictory data in computational vs. experimental redox potentials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
